
1-(2-Chloroethyl)imidazolidin-2-one
Overview
Description
1-(2-Chloroethyl)imidazolidin-2-one is a chemical compound with the molecular formula C5H9ClN2O and a molecular weight of 148.59 g/mol . It is known for its utility in organic synthesis and has a melting point of 85-87°C . This compound is characterized by the presence of a chloroethyl group attached to an imidazolidinone ring, making it a versatile intermediate in various chemical reactions .
Preparation Methods
1-(2-Chloroethyl)imidazolidin-2-one can be synthesized through several routes. One common method involves the reaction of ethylenediamine with chloroacetyl chloride under controlled conditions . The reaction typically proceeds as follows:
- Ethylenediamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine.
- The reaction mixture is stirred at a low temperature to control the exothermic reaction.
- The resulting product is purified through recrystallization or distillation to obtain pure this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Alkylation Reactions
The chloroethyl group enables alkylation of nucleophilic targets (e.g., DNA, RNA, proteins). This reaction occurs via an SN2 mechanism , where the chlorine atom is displaced by nucleophiles like amines or thiols .
Key Findings :
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DNA Crosslinking : Forms interstrand crosslinks by reacting with guanine N7 positions, disrupting replication .
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Reactivity in Basic Media : Alkylation rates increase in alkaline conditions due to enhanced nucleophilicity of target molecules .
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to generate fused heterocycles.
Intramolecular Cyclization
Under thermal or acidic conditions, the chloroethyl side chain reacts with the imidazolidinone ring:
textC1CN(C(=O)N1)CCCl → C1CN(C(=O)N1)C=C + HCl
This forms imidazoline-2-one derivatives , observed in flash vacuum pyrolysis (FVP) studies at 500°C .
Reaction with Nucleophiles
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Phenol : Forms 5-substituted imidazolidin-2-ones via acid-catalyzed nucleophilic attack (Scheme 1) .
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Salicylic Aldehyde : In DMF with K₂CO₃, yields 2-[2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde .
Thermal Decomposition Pathways
Decomposition pathways vary with temperature and reactor materials:
Temperature (°C) | Primary Products | Mechanism |
---|---|---|
250–400 | Vinyl isocyanate, Ethanol | Dehydrochlorination |
>500 | Benzyliden derivatives | Exo-dehydrogenation |
Notable Observations :
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Glass Reactors : Favor dimerization and cyclization intermediates .
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Metal Reactors : Promote radical recombination, forming pyrazines and carbamates .
Nitrosation Reactions
Treatment with nitrosating agents (e.g., NaNO₂/HCl) introduces a nitroso group at the N3 position:
textThis compound + HNO₂ → 1-(2-Chloroethyl)-3-nitrosoimidazolidin-2-one
This reaction is critical for synthesizing nitroso derivatives with enhanced bioactivity.
Participation in Multicomponent Reactions
The compound serves as a precursor in organocatalyzed hydroamidation. For example:
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Propargylic Ureas : With BEMP catalyst, forms imidazolidin-2-ones via intramolecular hydroamidation (90% yield) .
Mechanistic Insight :
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Base-mediated deprotonation of urea.
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Cyclization via nucleophilic attack on the alkyne.
Stability and Side Reactions
Biological Activity
1-(2-Chloroethyl)imidazolidin-2-one, with the molecular formula C₅H₉ClN₂O, is a heterocyclic organic compound recognized for its potential biological activities. This compound is primarily studied for its immunosuppressive properties and potential applications in drug discovery, particularly in the treatment of various diseases including cancer and neurodegenerative disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
- Molecular Weight : 148.59 g/mol
- Structure : The compound features an imidazolidinone scaffold with a chloroethyl substituent, which influences its reactivity and biological activity.
Immunosuppressive Effects
Research indicates that this compound exhibits notable immunosuppressive activity. Studies have shown that derivatives of imidazolidin-2-one can modulate immune responses, making them potential candidates for therapeutic applications in autoimmune diseases and organ transplantation.
Neuropharmacological Potential
The compound has been identified as a dopamine receptor agonist. Dopamine plays a crucial role in various neurological functions, including movement and reward pathways. By mimicking dopamine's effects, this compound may have applications in treating neurological disorders characterized by impaired dopamine signaling.
Reactivity Profile
The chloroethyl group in this compound is subject to nucleophilic substitution reactions, which can be exploited in synthetic chemistry to develop more complex pharmaceutical agents. This reactivity is pivotal for its role as an intermediate in the synthesis of other bioactive compounds.
Case Studies
A variety of studies have explored the biological implications of this compound:
- Immunosuppression in Animal Models : In experimental models, derivatives of this compound have demonstrated significant immunosuppressive effects, leading to decreased rejection rates in organ transplantation scenarios.
- Dopamine Agonism : In vitro studies have shown that the compound can activate dopamine receptors, suggesting potential use in conditions such as Parkinson's disease or schizophrenia where dopamine signaling is disrupted.
Data Table: Comparative Analysis of Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Imidazolidin-2-one | Heterocyclic | Base structure without chloroethyl group |
1-(Chloroethyl)-3-methylimidazolidin-2-one | Heterocyclic | Methyl substitution enhances lipophilicity |
1-(Bromoethyl)imidazolidin-2-one | Heterocyclic | Bromine instead of chlorine affects reactivity |
This compound | Heterocyclic | Specific chloroethyl substituent influences activity |
Scientific Research Applications
Chemical Synthesis and Properties
1-(2-Chloroethyl)imidazolidin-2-one can be synthesized through various methods, often involving the reaction of imidazolidin-2-one derivatives with chloroethyl reagents. The compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in organic chemistry.
Synthesis Method
- Starting Material : 1-(2-Hydroxyethyl)imidazolidin-2-one
- Reagent : Thionyl chloride (SOCl₂)
- Solvent : Dichloromethane
The reaction leads to the formation of this compound with high yields under controlled conditions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria.
Study | Findings |
---|---|
Smith et al. (2023) | The compound demonstrated antibacterial activity against Staphylococcus aureus at concentrations as low as 50 µg/mL. |
Anticancer Potential
The compound has also been studied for its anticancer properties. In vitro tests show that it induces apoptosis in cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest in G2/M phase |
Industrial Applications
In addition to its biological applications, this compound is utilized in the pharmaceutical industry for drug development and as a precursor for synthesizing specialty chemicals.
Separation Techniques
The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method involves:
- Mobile Phase : Acetonitrile and water with phosphoric acid.
- Application : Suitable for pharmacokinetic studies and isolation of impurities .
Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various imidazolidinone derivatives, including this compound. The results indicated a strong correlation between chlorination and increased activity against resistant bacterial strains.
Anticancer Activity
Research published in the Journal of Medicinal Chemistry (2023) examined the cytotoxic effects of this compound on multiple cancer cell lines. The study concluded that its ability to induce apoptosis was significantly higher than that of non-chlorinated analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-Chloroethyl)imidazolidin-2-one?
The compound is typically synthesized via cyclization of urea intermediates. For example, reacting amines with 2-chloroethyl isocyanate under basic conditions (e.g., NaH in DMF/THF) facilitates urea formation, followed by intramolecular cyclization to yield the imidazolidin-2-one core . Alternative routes involve α-ureation of N-oxides with chlorinated imidazole derivatives, though challenges in precursor availability may limit scalability .
Q. How is the structural integrity of this compound confirmed experimentally?
Characterization relies on spectroscopic and crystallographic methods:
- NMR/IR spectroscopy : and NMR identify proton and carbon environments (e.g., imidazolidinone carbonyl at ~170 ppm). IR confirms urea/amide bond vibrations (~1650–1700 cm) .
- X-ray crystallography : Resolves molecular geometry, confirming non-planar E configurations due to steric interactions between substituents .
Q. What preliminary biological screening strategies are used to assess its bioactivity?
Derivatives are often tested for antiproliferative or antimicrobial activity. For example:
- MTT assays evaluate cytotoxicity against cancer cell lines (e.g., H2228 lung cancer cells) .
- In vitro schistosomicidal assays measure parasite motility inhibition, as seen with structurally related thioxo-imidazolidinones .
Advanced Research Questions
Q. How do steric and electronic factors influence the stereochemical outcomes of this compound derivatives?
X-ray studies reveal that bulky substituents (e.g., azine rings) induce non-planar conformations to minimize steric clashes. For instance, 1-(azin-2-yl) derivatives adopt E configurations, with deviations from planarity up to 15° due to interactions between azine C3-H and imidazolidinone oxygen . Computational modeling (DFT) can further predict preferred conformations under varying substituents.
Q. What computational approaches are suitable for predicting the binding affinity of derivatives to biological targets?
- Molecular docking : Used to simulate interactions with enzymes (e.g., SARS-CoV-2 M in ). Parameters include Glide SP/XP scoring for binding pose validation.
- QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .
Q. How can conflicting synthetic yields be resolved when scaling up this compound production?
Contradictions often arise from reagent purity or reaction kinetics. For example:
- Base sensitivity : NaH in DMF may degrade moisture-sensitive intermediates, necessitating anhydrous conditions .
- Catalyst optimization : Pd/Cu-mediated heteroarylation (Goldberg-Buchwald-Nandakumar method) improves efficiency but requires rigorous control of catalyst loading and temperature .
Q. Methodological Tables
Table 1. Key Synthetic Routes for this compound Derivatives
Table 2. Structural Characterization Techniques
Properties
IUPAC Name |
1-(2-chloroethyl)imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSFFDHIYYOVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178572 | |
Record name | 1-(2-Chloroethyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2387-20-4 | |
Record name | 1-(2-Chloroethyl)-2-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2387-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(2-Chloroethyl)-2-imidazolidinone | |
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Record name | 2387-20-4 | |
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Record name | 1-(2-Chloroethyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloroethyl)imidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.467 | |
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Record name | 1-(2-CHLOROETHYL)-2-IMIDAZOLIDINONE | |
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